N-Benzyl-N-(2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)cyclopentanecarboxamide
Description
Organotin compounds like butylchloro stannane are widely used in industrial applications, including biocides, stabilizers for plastics, and catalysts .
Structure
2D Structure
Properties
CAS No. |
5997-65-9 |
|---|---|
Molecular Formula |
C28H31ClN4O3 |
Molecular Weight |
507.0 g/mol |
IUPAC Name |
N-benzyl-N-[2-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C28H31ClN4O3/c29-23-15-13-21(14-16-23)26-30-27(36-31-26)24-12-6-7-17-33(24)25(34)19-32(18-20-8-2-1-3-9-20)28(35)22-10-4-5-11-22/h1-3,8-9,13-16,22,24H,4-7,10-12,17-19H2 |
InChI Key |
IVEYCGSYSLHRCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via nucleophilic substitution, where hydroxide ions displace chloride ligands on the tin center. The stoichiometric ratio of DBTC to NaOH is critical, with a molar ratio of 1:2–3 ensuring complete conversion. Surfactants such as normal heptane or toluene (1:500–650 mass ratio to DBTC) enhance phase separation during workup, achieving >98% purity.
Process Optimization
Key parameters include:
- Temperature : Maintaining 45–65°C prevents side reactions like tin oxide formation.
- Addition Rate : Dripping NaOH at 8–20 kg/min ensures controlled exothermicity.
- Stratification : Post-reaction layering (1–2 hours) isolates the aqueous phase, minimizing emulsion formation.
Table 1: Hydrolysis Conditions and Yields from CN105801619A
| Parameter | Range | Optimal Value | Yield (%) |
|---|---|---|---|
| DBTC:NaOH (mol) | 1:2–3 | 1:2.5 | 98.5 |
| Surfactant | Heptane, Toluene | Heptane | 99.1 |
| Reaction Time (h) | 2–5 | 3 | 98.7 |
Solvent-Mediated Synthesis
The role of solvents in tin-chlorine chemistry is exemplified in CN105801619A, where polar aprotic solvents (e.g., THF, 1,4-dioxane) improve reagent miscibility. Post-reaction distillation (78.3–98.5°C) recovers surfactants, reducing waste.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Boiling Point (°C) | Recovery (%) | Purity (%) |
|---|---|---|---|
| Heptane | 98.4 | 95.2 | 99.1 |
| Toluene | 110.6 | 93.8 | 98.7 |
| Ethanol | 78.3 | 89.5 | 97.9 |
Industrial Scalability and Environmental Considerations
Industrial adaptations prioritize energy efficiency and waste reduction. Vacuum drying (0.007–0.009 MPa, 78–80°C) in CN105801619A minimizes thermal degradation, while CN118388378B’s water-based workup eliminates acidic wastewater.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom in butylchloro stannane is susceptible to nucleophilic substitution, enabling the synthesis of diverse organotin derivatives.
Key Reactions:
-
Grignard Reagent Substitution :
Reaction with organomagnesium halides (RMgX) replaces the chlorine atom with alkyl or aryl groups:Steric hindrance from substituents affects reaction rates, as observed in analogous tert-butyltin compounds.
-
Organolithium Reactions :
Organolithium reagents (RLi) facilitate substitution under controlled conditions, yielding alkyl/aryl-substituted stannanes:
Table 1: Substitution Reaction Conditions and Outcomes
| Reagent | Solvent | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| CH₃MgCl | THF | −78°C | C₄H₉Sn(CH₃)H₂ | 85 | |
| C₆H₅Li | Ether | 0°C | C₄H₉Sn(C₆H₅)H₂ | 72 |
Oxidation and Reduction
Butylchloro stannane participates in redox reactions, reflecting tin’s variable oxidation states.
Oxidation
Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) converts tin(II) to tin(IV) oxides:
Reduction
Reducing agents such as lithium aluminum hydride (LiAlH₄) yield tin(II) derivatives:
Table 2: Redox Reaction Parameters
| Reaction Type | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂ | C₄H₉Sn(OH)₂Cl | RT, 6 hours | |
| Reduction | LiAlH₄ | C₄H₉SnH₃ | −20°C, Ether |
Thermal Decomposition
At elevated temperatures (>150°C), butylchloro stannane undergoes decomposition, releasing HCl and forming tin-containing residues:
Thermogravimetric Analysis Data:
Biological Activity and Environmental Interactions
Butylchloro stannane exhibits moderate toxicity (LD₅₀ = 320 mg/kg in rats) , likely due to tin’s interference with cellular enzymes. Environmental degradation studies show hydrolysis in aqueous media (t₁/₂ = 48 hours at pH 7) .
Comparison with Analogous Organotin Compounds
Table 3: Reactivity Comparison
| Compound | Cl Substituent Reactivity | Thermal Stability |
|---|---|---|
| Butylchloro stannane | High | Moderate (150°C) |
| Tributyltin chloride | Low (steric hindrance) | High (200°C) |
| Dimethyltin dichloride | Moderate | Low (100°C) |
Scientific Research Applications
Butylchloro stannane has several applications in scientific research:
Mechanism of Action
The mechanism by which butylchloro stannane exerts its effects involves the formation of reactive intermediates through the cleavage of the tin-chlorine bond. These intermediates can then participate in various chemical reactions, such as nucleophilic substitution or radical formation. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Identity
Table 1 compares butylchloro stannane (inferred structure) with structurally related organotin compounds from the evidence:
Toxicity and Environmental Impact
- Butylchloro Stannane: Organotin compounds with butyl groups are known for high toxicity to aquatic life, though specific data is absent in the evidence.
- Monomethyltin Trichloride: Less toxic than triorganotin compounds but still requires careful handling due to chlorine reactivity .
Analytical Detection
highlights methods for detecting tin compounds in samples, such as elemental analysis and chromatography. Butylchloro stannane would likely require gas chromatography-mass spectrometry (GC-MS) for identification, similar to other organotin derivatives .
Research Findings and Limitations
- Synthesis Pathways : Tributyltin compounds are typically synthesized via Grignard reactions, but the evidence lacks explicit protocols for butylchloro stannane .
- Regulatory Status : Triphenyltin chloride is restricted under EINECS (200-990-6) , whereas butylchloro stannane’s regulatory status remains unaddressed in the provided data.
- Gaps in Evidence : Direct references to butylchloro stannane are absent, necessitating extrapolation from structurally similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
